molecular formula C15H17NO B13721212 4-(Tetrahydro-2H-pyran-4-yl)naphthalen-1-amine

4-(Tetrahydro-2H-pyran-4-yl)naphthalen-1-amine

Cat. No.: B13721212
M. Wt: 227.30 g/mol
InChI Key: LUEBPIKTDCAAML-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-4-yl)naphthalen-1-amine is an organic compound that features a naphthalene ring substituted with a tetrahydropyran group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)naphthalen-1-amine typically involves the reaction of naphthalene derivatives with tetrahydropyran intermediates. One common method involves the reduction of naphthalene-1-carboxylic acid followed by amination and cyclization to introduce the tetrahydropyran ring . Reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-4-yl)naphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalene-1,4-dione derivatives, while reduction can produce various tetrahydropyran-modified naphthalene compounds .

Scientific Research Applications

4-(Tetrahydro-2H-pyran-4-yl)naphthalen-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)naphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrahydro-2H-pyran-4-yl)naphthalen-1-amine is unique due to the combination of the naphthalene ring and the tetrahydropyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-(oxan-4-yl)naphthalen-1-amine

InChI

InChI=1S/C15H17NO/c16-15-6-5-12(11-7-9-17-10-8-11)13-3-1-2-4-14(13)15/h1-6,11H,7-10,16H2

InChI Key

LUEBPIKTDCAAML-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(C3=CC=CC=C23)N

Origin of Product

United States

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